L-659877

Description

Properties

IUPAC Name |

3-[(2S,8S,14S,17S)-8-benzyl-5-(1H-indol-3-ylmethyl)-14-(2-methylpropyl)-17-(2-methylsulfanylethyl)-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H50N8O7S/c1-22(2)17-29-37(52)44-28(15-16-54-3)36(51)43-27(13-14-32(39)47)35(50)46-31(19-24-20-40-26-12-8-7-11-25(24)26)38(53)45-30(18-23-9-5-4-6-10-23)34(49)41-21-33(48)42-29/h4-12,20,22,27-31,40H,13-19,21H2,1-3H3,(H2,39,47)(H,41,49)(H,42,48)(H,43,51)(H,44,52)(H,45,53)(H,46,50)/t27-,28-,29-,30-,31?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOUZPIDCIQWWLS-FGHIVKBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CCC(=O)N)CCSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)NCC(=O)N1)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CCC(=O)N)CCSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H50N8O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00925340 | |

| Record name | 3-{8-Benzyl-3,6,9,12,15,18-hexahydroxy-5-[(1H-indol-3-yl)methyl]-14-(2-methylpropyl)-17-[2-(methylsulfanyl)ethyl]-1,4,7,10,13,16-hexaazacyclooctadeca-3,6,9,12,15,18-hexaen-2-yl}propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00925340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

762.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125989-12-0 | |

| Record name | Cyclo(Gln-Trp-Phe-Gly-Leu-Met) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125989120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{8-Benzyl-3,6,9,12,15,18-hexahydroxy-5-[(1H-indol-3-yl)methyl]-14-(2-methylpropyl)-17-[2-(methylsulfanyl)ethyl]-1,4,7,10,13,16-hexaazacyclooctadeca-3,6,9,12,15,18-hexaen-2-yl}propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00925340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

L-659,877: A Technical Guide to its Mechanism of Action as a Selective NK2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-659,877, with the chemical structure Cyclo(Gln-Trp-Phe-Gly-Leu-Met), is a potent and highly selective competitive antagonist of the neurokinin 2 (NK2) receptor. This document provides a comprehensive overview of its mechanism of action, supported by quantitative binding and functional data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

L-659,877 exerts its pharmacological effect by competitively binding to the NK2 receptor, a G-protein coupled receptor (GPCR). Its primary endogenous ligand is neurokinin A (NKA). By occupying the NKA binding site, L-659,877 prevents receptor activation and the subsequent initiation of downstream intracellular signaling cascades. This antagonistic action has been demonstrated in various in vitro and in vivo models, where it effectively blocks NKA-induced physiological responses.

The selectivity of L-659,877 for the NK2 receptor over the other neurokinin receptor subtypes, NK1 and NK3, is a key feature of its pharmacological profile. This selectivity is critical for its utility as a research tool to investigate the specific roles of the NK2 receptor in various physiological and pathological processes.

Quantitative Pharmacological Data

The potency and selectivity of L-659,877 have been quantified through various in vitro assays. The following tables summarize the key pharmacological parameters.

| Parameter | Receptor | Species | Tissue/Cell Line | Value | Reference |

| pA2 | NK2 | Hamster | Trachea | 8.7 | [1] |

| Ki | NK1 | - | - | Weak or no activity | [1] |

| Ki | NK3 | - | - | Weak or no activity | [1] |

Table 1: Antagonist Potency and Selectivity of L-659,877. The pA2 value represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve. Higher pA2 values indicate greater antagonist potency.

Signaling Pathways

The NK2 receptor, upon activation by agonists like NKA, couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). L-659,877 blocks the initiation of this cascade by preventing the initial agonist-receptor interaction.

Experimental Protocols

Functional Antagonism in Hamster Trachea (Schild Analysis)

This protocol determines the potency of L-659,877 as a competitive antagonist by measuring its ability to inhibit NKA-induced contractions in isolated hamster trachea.[1][2]

Methodology:

-

Tissue Preparation:

-

Male hamsters are euthanized, and the trachea is excised and placed in Krebs-Henseleit solution.

-

The trachea is cleaned of adhering connective tissue and cut into a spiral strip.

-

The strip is mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 / 5% CO2.

-

The tissue is allowed to equilibrate under a resting tension of 1 g for at least 60 minutes, with washes every 15 minutes.

-

-

Experimental Procedure:

-

A cumulative concentration-response curve to NKA is established.

-

The tissue is washed, and after a recovery period, it is incubated with a known concentration of L-659,877 for a predetermined time (e.g., 30-60 minutes).

-

A second cumulative concentration-response curve to NKA is then generated in the presence of L-659,877.

-

This procedure is repeated with increasing concentrations of L-659,877.

-

-

Data Analysis:

-

The dose ratio (DR) is calculated for each concentration of L-659,877 by dividing the EC50 of NKA in the presence of the antagonist by the EC50 of NKA in its absence.

-

A Schild plot is constructed by plotting log(DR-1) against the negative logarithm of the molar concentration of L-659,877.

-

The pA2 value is determined from the x-intercept of the Schild regression line. A slope not significantly different from unity is indicative of competitive antagonism.[3][4][5]

-

Radioligand Binding Assay (Hypothetical Protocol based on standard methods)

This protocol would be used to determine the binding affinity (Ki) of L-659,877 for NK1, NK2, and NK3 receptors.

Methodology:

-

Membrane Preparation:

-

Cells stably expressing the human NK1, NK2, or NK3 receptor are harvested and homogenized in a cold buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, membrane preparations are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-Substance P for NK1, [¹²⁵I]-NKA for NK2, [³H]-Senktide for NK3) and increasing concentrations of L-659,877.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The IC50 value (the concentration of L-659,877 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Calcium Mobilization Assay (Hypothetical Protocol based on standard methods)

This protocol would assess the functional antagonism of L-659,877 by measuring its ability to block NKA-induced increases in intracellular calcium.

Methodology:

-

Cell Preparation:

-

Cells expressing the NK2 receptor are plated in a 96-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

-

Assay Procedure:

-

The cells are pre-incubated with varying concentrations of L-659,877 or vehicle.

-

The plate is placed in a fluorescence plate reader.

-

NKA is added to the wells to stimulate the cells, and the change in fluorescence intensity is monitored over time.

-

-

Data Analysis:

-

The increase in fluorescence, corresponding to the increase in intracellular calcium, is measured.

-

The IC50 value for L-659,877 is determined by plotting the inhibition of the NKA-induced calcium response against the concentration of L-659,877.

-

Conclusion

L-659,877 is a well-characterized, potent, and selective competitive antagonist of the NK2 receptor. Its mechanism of action involves the direct blockade of NKA binding, thereby inhibiting downstream signaling through the Gq/PLC/IP3 pathway. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers investigating the physiological and pathophysiological roles of the NK2 receptor. The high selectivity of L-659,877 makes it an indispensable tool for delineating the specific contributions of NK2 receptor signaling in complex biological systems.

References

- 1. Competitive antagonists discriminate between NK2 tachykinin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The hamster isolated trachea: a new preparation for studying NK-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Schild equation - Wikipedia [en.wikipedia.org]

- 4. derangedphysiology.com [derangedphysiology.com]

- 5. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

An In-depth Technical Guide to Cyclo(Gln-Trp-Phe-Gly-Leu-Met)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(Gln-Trp-Phe-Gly-Leu-Met), also known by its designation L-659,877, is a synthetic cyclic hexapeptide that has garnered significant interest in the field of pharmacology for its potent and selective antagonist activity at the neurokinin-2 (NK-2) receptor. This document provides a comprehensive overview of the structure, physicochemical properties, and biological activity of Cyclo(Gln-Trp-Phe-Gly-Leu-Met). It includes a detailed summary of its biological activity, a description of the relevant signaling pathways, and a compilation of what is known about its synthesis and characterization, presented to aid researchers and professionals in drug development.

Structure and Physicochemical Properties

Cyclo(Gln-Trp-Phe-Gly-Leu-Met) is a cyclic hexapeptide with the sequence Gln-Trp-Phe-Gly-Leu-Met. The cyclization of the peptide backbone imparts a constrained conformation, which is crucial for its selective binding to the NK-2 receptor.

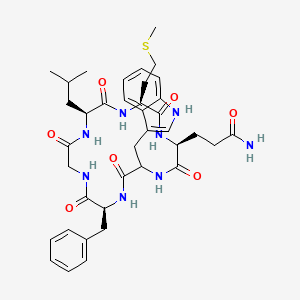

Chemical Structure:

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C38H50N8O7S | PubChem[1] |

| Molecular Weight | 762.9 g/mol | PubChem[1] |

| IUPAC Name | 3-[(2S,8S,14S,17S)-8-benzyl-5-(1H-indol-3-ylmethyl)-14-(2-methylpropyl)-17-(2-methylsulfanylethyl)-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propanamide | PubChem[1] |

| CAS Number | 125989-12-0 | Biosynth[2] |

| Computed XLogP3-AA | 2.2 | PubChem[1] |

Note: XLogP3-AA is a computed value and may differ from experimentally determined logP.

Biological Activity and Mechanism of Action

Cyclo(Gln-Trp-Phe-Gly-Leu-Met) is a potent and selective competitive antagonist of the tachykinin NK-2 receptor.[3] Tachykinin receptors, including NK-1, NK-2, and NK-3, are a family of G-protein coupled receptors (GPCRs) that are activated by neuropeptides called tachykinins, such as Substance P and Neurokinin A (NKA). The NK-2 receptor is primarily expressed in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts.

Quantitative Biological Activity

The antagonist activity of Cyclo(Gln-Trp-Phe-Gly-Leu-Met) has been quantified in various in vitro assays.

| Assay | Parameter | Value | Species/Tissue |

| Radioligand Binding Assay | pIC50 | 8.0 | Hamster urinary bladder |

| Functional Assay (Antagonism of Eledoisin) | pKB | 8.1 | Rat vas deferens |

Data sourced from Patacchini et al. (1999).

Mechanism of Action and Signaling Pathway

As an antagonist, Cyclo(Gln-Trp-Phe-Gly-Leu-Met) binds to the NK-2 receptor but does not elicit a biological response. Instead, it blocks the binding of endogenous agonists like Neurokinin A, thereby inhibiting the downstream signaling cascade.

The NK-2 receptor is coupled to Gq/11 G-proteins. Upon activation by an agonist, the following signaling pathway is initiated:

-

G-protein Activation: The activated Gq/11 protein stimulates the enzyme Phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

-

Protein Kinase C Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).

-

Cellular Response: The activation of these downstream effectors leads to various physiological responses, including smooth muscle contraction.

Simultaneously, activation of the NK-2 receptor can lead to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

By blocking the initial binding of agonists, Cyclo(Gln-Trp-Phe-Gly-Leu-Met) prevents these downstream events.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of Cyclo(Gln-Trp-Phe-Gly-Leu-Met) are not extensively published. However, based on general methods for cyclic peptide synthesis and analysis, the following workflows can be inferred.

Synthesis and Purification

The synthesis of Cyclo(Gln-Trp-Phe-Gly-Leu-Met) would typically be achieved through solid-phase peptide synthesis (SPPS) of the linear precursor, followed by solution-phase or on-resin cyclization, and subsequent purification.

Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor:

-

Resin Selection: A suitable resin, such as a 2-chlorotrityl chloride (2-CTC) resin, would be used as the solid support.

-

First Amino Acid Coupling: The C-terminal amino acid, Fmoc-Met-OH, would be attached to the resin.

-

Iterative Deprotection and Coupling: The synthesis would proceed by repeated cycles of:

-

Fmoc Deprotection: Removal of the N-terminal Fmoc protecting group using a base, typically piperidine in DMF.

-

Amino Acid Coupling: Activation of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA), followed by reaction with the deprotected N-terminus on the resin-bound peptide. This cycle is repeated for each amino acid in the sequence (Leu, Gly, Phe, Trp, Gln).

-

-

Cleavage from Resin: Once the linear hexapeptide is assembled, it is cleaved from the resin. For a 2-CTC resin, a mild acidic cleavage cocktail (e.g., TFA/DCM) can be used to yield the protected linear peptide.

Cyclization:

-

Solution-Phase Cyclization: The cleaved, protected linear peptide is dissolved at a high dilution in a suitable solvent (e.g., DMF) to favor intramolecular cyclization over intermolecular polymerization. A coupling reagent (e.g., HATU, HOBt) and a base (e.g., DIPEA) are added to facilitate the formation of the amide bond between the N- and C-termini.

-

On-Resin Cyclization: Alternatively, the linear peptide can be cyclized while still attached to the resin, followed by cleavage to release the cyclic peptide.

Purification:

The crude cyclic peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing a small amount of trifluoroacetic acid (TFA).

Characterization

Mass Spectrometry:

Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight of the purified peptide. The expected [M+H]+ ion would be at m/z 763.9.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1D (¹H and ¹³C) and 2D (e.g., COSY, TOCSY, NOESY/ROESY) NMR spectroscopy in a suitable solvent (e.g., DMSO-d6) would be employed to confirm the amino acid sequence and to determine the three-dimensional solution structure of the cyclic peptide. A conformational analysis of Cyclo(Gln-Trp-Phe-Gly-Leu-Met) has been conducted using 2D-HOHAHA and 2D-ROESY to assign all protons and determine through-space proton-proton interactions.[3]

Biological Activity Assays

Radioligand Binding Assay (for pIC50):

-

Membrane Preparation: Membranes from cells expressing the NK-2 receptor (e.g., hamster urinary bladder) are prepared.

-

Binding Reaction: The membranes are incubated with a radiolabeled NK-2 receptor ligand (e.g., [³H]-SR48968) in the presence of varying concentrations of Cyclo(Gln-Trp-Phe-Gly-Leu-Met).

-

Separation and Counting: The bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound membranes is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the cyclic peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the pIC50 is calculated (-log IC50).

Functional Assay (for pKB):

-

Tissue Preparation: An isolated tissue preparation containing functional NK-2 receptors (e.g., rat vas deferens) is mounted in an organ bath.

-

Cumulative Concentration-Response Curve: A cumulative concentration-response curve to an NK-2 agonist (e.g., eledoisin) is generated to determine the baseline response.

-

Antagonist Incubation: The tissue is incubated with a fixed concentration of Cyclo(Gln-Trp-Phe-Gly-Leu-Met) for a defined period.

-

Shifted Concentration-Response Curve: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.

-

Data Analysis: The dose-ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated. The pKB value is then determined using the Schild equation.

Conclusion

Cyclo(Gln-Trp-Phe-Gly-Leu-Met) is a valuable pharmacological tool for studying the role of the NK-2 receptor in various physiological and pathophysiological processes. Its high potency and selectivity make it a lead compound for the potential development of therapeutic agents targeting conditions involving NK-2 receptor-mediated signaling, such as certain inflammatory and smooth muscle-related disorders. Further research into its detailed physicochemical properties, pharmacokinetics, and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

- 1. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conformational study of cyclo[Gln-Trp-Phe-Gly-Leu-Met] as NK-2 antagonist by NMR and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

L-659,877 (CAS RN: 125989-12-0): A Technical Guide for Researchers

An In-depth Examination of the Potent and Selective Neurokinin-2 Receptor Antagonist

Abstract

L-659,877, with the chemical structure Cyclo(Gln-Trp-Phe-Gly-Leu-Met), is a synthetic cyclic hexapeptide that has been identified as a potent and selective antagonist of the neurokinin-2 (NK2) receptor. This technical guide provides a comprehensive overview of L-659,877 for researchers, scientists, and drug development professionals. It consolidates available data on its mechanism of action, pharmacological properties, and its application in experimental research. This document includes a summary of its biological activity, details of its mechanism of action through the G-protein coupled receptor signaling pathway, and outlines experimental methodologies for its characterization.

Core Compound Information

L-659,877 is a cyclic peptide with a molecular formula of C₃₈H₅₀N₈O₇S and a molecular weight of 762.92 g/mol .[1] Its structure consists of the amino acid sequence Glutamine-Tryptophan-Phenylalanine-Glycine-Leucine-Methionine cyclized into a hexapeptide.

| Property | Value | Reference |

| CAS Number | 125989-12-0 | [1] |

| Molecular Formula | C₃₈H₅₀N₈O₇S | [1] |

| Molecular Weight | 762.92 g/mol | [1] |

| Synonyms | Cyclo(Gln-Trp-Phe-Gly-Leu-Met) | [1] |

Mechanism of Action

L-659,877 exerts its pharmacological effects as a competitive antagonist of the neurokinin-2 (NK2) receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The endogenous ligand for the NK2 receptor is Neurokinin A (NKA). By binding to the NK2 receptor, L-659,877 blocks the binding of NKA and subsequently inhibits its downstream signaling cascade.

The NK2 receptor is primarily coupled to the Gq/11 family of G-proteins. Upon activation by an agonist like NKA, the Gq/11 protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). L-659,877, by blocking the initial binding of NKA, prevents this entire signaling cascade.

Figure 1. NK2 Receptor Signaling and L-659,877 Antagonism.

Pharmacological Data

| Parameter | Value | Tissue/Cell Line | Reference |

| Binding Affinity (Kᵢ) | Data not available | - | - |

| Functional Antagonism (IC₅₀) | Data not available | - | - |

| pA₂ Value | Data not available | - | - |

The pA₂ value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, is a key measure of competitive antagonist potency.[2] Its determination for L-659,877 would require functional assays measuring NKA-induced responses, such as smooth muscle contraction or intracellular calcium mobilization, in the presence of varying concentrations of the antagonist.

Experimental Protocols

The following sections outline generalized protocols for key experiments used to characterize the activity of NK2 receptor antagonists like L-659,877.

Radioligand Binding Assay (for Kᵢ Determination)

This protocol provides a general framework for determining the binding affinity of L-659,877 for the NK2 receptor.

Objective: To determine the inhibition constant (Kᵢ) of L-659,877 for the NK2 receptor.

Materials:

-

Cell membranes expressing the NK2 receptor (e.g., from transfected cell lines or tissues known to express the receptor).

-

A suitable radiolabeled NK2 receptor antagonist (e.g., [³H]-SR48968).

-

L-659,877 (unlabeled competitor).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Homogenize tissues or cells expressing NK2 receptors in a cold lysis buffer and prepare a membrane fraction by differential centrifugation.[3] Resuspend the final membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Cell membrane preparation.

-

A fixed concentration of the radiolabeled NK2 antagonist.

-

Increasing concentrations of L-659,877 (for competition curve) or buffer (for total binding).

-

A high concentration of an unlabeled NK2 antagonist (for non-specific binding).

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to reach binding equilibrium.[3]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[3]

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the L-659,877 concentration to generate a competition curve. Determine the IC₅₀ value (the concentration of L-659,877 that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Figure 2. Workflow for Radioligand Binding Assay.

Inositol Phosphate Accumulation Assay

This assay measures the functional antagonism of L-659,877 by quantifying its ability to inhibit NKA-induced production of inositol phosphates.

Objective: To determine the potency of L-659,877 in inhibiting NKA-stimulated inositol phosphate production.

Materials:

-

Intact cells expressing the NK2 receptor.

-

myo-[³H]inositol.

-

Neurokinin A (NKA).

-

L-659,877.

-

Lithium chloride (LiCl) solution.

-

Perchloric acid (PCA).

-

Dowex anion-exchange resin.

Procedure:

-

Cell Labeling: Incubate cells with myo-[³H]inositol for several hours to allow for its incorporation into membrane phosphoinositides.[4]

-

Pre-incubation: Pre-incubate the labeled cells with varying concentrations of L-659,877 and LiCl (to inhibit inositol monophosphatase).

-

Stimulation: Stimulate the cells with a fixed concentration of NKA for a specific time period.

-

Extraction: Terminate the reaction by adding ice-cold PCA to extract the inositol phosphates.[4]

-

Separation: Neutralize the extracts and separate the [³H]inositol phosphates from free [³H]inositol using anion-exchange chromatography (e.g., a Dowex column).

-

Quantification: Elute the [³H]inositol phosphates and quantify the radioactivity by scintillation counting.

-

Data Analysis: Plot the amount of [³H]inositol phosphate produced against the logarithm of the L-659,877 concentration to determine the IC₅₀ value for the inhibition of the NKA response.

Synthesis

Pharmacokinetics

There is a lack of publicly available data on the pharmacokinetic properties of L-659,877, including its absorption, distribution, metabolism, and excretion (ADME). Such studies would be crucial for evaluating its potential as a therapeutic agent.

Conclusion

L-659,877 is a valuable research tool for investigating the physiological and pathophysiological roles of the NK2 receptor. Its high potency and selectivity make it suitable for in vitro and in vivo studies aimed at elucidating the involvement of the NKA/NK2 receptor system in various biological processes. However, a comprehensive understanding of its pharmacological and pharmacokinetic profile is limited by the lack of publicly available quantitative data. Further studies are warranted to fully characterize this compound and explore its therapeutic potential.

References

The Discovery and History of L-659,877: A Selective Tachykinin NK-2 Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-659,877, a cyclic hexapeptide with the structure Cyclo(Gln-Trp-Phe-Gly-Leu-Met), emerged from the pioneering research on tachykinin receptor antagonists. Developed by scientists at Merck & Co., Inc., this compound was instrumental in elucidating the physiological and pathological roles of the neurokinin-2 (NK-2) receptor. Its high selectivity for the NK-2 receptor over NK-1 and NK-3 subtypes made it a valuable pharmacological tool for in vitro and in vivo studies. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and pharmacological characterization of L-659,877, presenting key data in a structured format and detailing the experimental protocols used in its evaluation.

Introduction: The Tachykinin System

The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), plays a crucial role in a wide array of physiological processes. These peptides exert their effects by binding to three distinct G-protein coupled receptors: the NK-1, NK-2, and NK-3 receptors. While SP is the preferred endogenous ligand for the NK-1 receptor, NKA and NKB show higher affinity for the NK-2 and NK-3 receptors, respectively. The widespread distribution of these receptors throughout the central and peripheral nervous systems has implicated the tachykinin system in pain transmission, inflammation, smooth muscle contraction, and various neurological disorders. The development of selective antagonists for each receptor subtype has been a critical step in dissecting the specific functions of these signaling pathways.

Discovery and Development of L-659,877

L-659,877 was developed by a team of researchers at Merck & Co., Inc. during a period of intense investigation into tachykinin receptor antagonists. The primary goal was to create potent and selective ligands to probe the function of the then newly characterized tachykinin receptor subtypes. The discovery of L-659,877 as a selective NK-2 receptor antagonist was a significant advancement, providing a key tool to differentiate the biological roles of NK-2 from NK-1 and NK-3 receptors.

Synthesis

The synthesis of the cyclic hexapeptide L-659,877, Cyclo(Gln-Trp-Phe-Gly-Leu-Met), was achieved through solid-phase peptide synthesis followed by a solution-phase cyclization.

Experimental Protocol: Synthesis of L-659,877

-

Linear Peptide Synthesis: The linear hexapeptide precursor, H-Gln-Trp-Phe-Gly-Leu-Met-OH, was assembled on a solid support resin (e.g., Merrifield or Wang resin) using standard Fmoc or Boc solid-phase peptide synthesis (SPPS) protocols. Each amino acid was sequentially coupled to the growing peptide chain.

-

Cleavage from Resin: The fully assembled linear peptide was cleaved from the resin using a strong acid, such as trifluoroacetic acid (TFA), in the presence of scavengers to protect sensitive amino acid side chains.

-

Purification of Linear Peptide: The crude linear peptide was purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Cyclization: The purified linear peptide was cyclized in dilute solution to favor intramolecular cyclization over intermolecular polymerization. A coupling agent, such as dicyclohexylcarbodiimide (DCC) with N-hydroxysuccinimide (NHS) or benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), was used to facilitate the formation of the amide bond between the N-terminal glutamine and the C-terminal methionine.

-

Final Purification: The resulting cyclic peptide, L-659,877, was purified by preparative RP-HPLC to yield the final product.

-

Characterization: The structure and purity of L-659,877 were confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mechanism of Action

L-659,877 acts as a competitive antagonist at the tachykinin NK-2 receptor. It binds to the receptor with high affinity, thereby preventing the binding of the endogenous ligand, Neurokinin A (NKA). This blockade inhibits the downstream signaling cascade initiated by NKA.

Tachykinin NK-2 Receptor Signaling Pathway

The NK-2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.

Signaling Cascade:

-

Ligand Binding: In the absence of an antagonist, NKA binds to the NK-2 receptor.

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gq/11 protein.

-

Phospholipase C Activation: The activated Gq/11 protein stimulates phospholipase C (PLC).

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytosol.

-

Protein Kinase C Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).

-

Cellular Response: The rise in intracellular Ca²⁺ and the activation of PKC lead to various cellular responses, most notably smooth muscle contraction.

L-659,877 competitively inhibits the initial step of this cascade by preventing NKA from binding to the NK-2 receptor, thus blocking the entire downstream signaling pathway.

Pharmacological Characterization

The pharmacological profile of L-659,877 was established through a series of in vitro and in vivo experiments designed to determine its binding affinity, functional antagonist activity, and selectivity for the NK-2 receptor.

In Vitro Studies

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation: Cell membranes expressing the human, guinea pig, or rat NK-1, NK-2, or NK-3 receptors were prepared.

-

Radioligand: A radiolabeled tachykinin receptor ligand (e.g., [³H]-NKA for the NK-2 receptor) was used.

-

Competition Binding: A fixed concentration of the radioligand was incubated with the cell membranes in the presence of increasing concentrations of L-659,877.

-

Separation and Counting: The bound and free radioligand were separated by rapid filtration, and the amount of radioactivity bound to the membranes was quantified using a scintillation counter.

-

Data Analysis: The concentration of L-659,877 that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The equilibrium dissociation constant (Ki) was then calculated using the Cheng-Prusoff equation.

Experimental Protocol: Functional Antagonism Assay (e.g., Guinea Pig Trachea Contraction)

-

Tissue Preparation: Rings of guinea pig trachea, a tissue rich in NK-2 receptors, were isolated and mounted in an organ bath containing a physiological salt solution.

-

Contraction Measurement: The tension of the tracheal rings was measured using an isometric force transducer.

-

Agonist-Induced Contraction: A cumulative concentration-response curve to the NK-2 agonist, NKA, was generated to determine the baseline contractile response.

-

Antagonist Incubation: The tissues were pre-incubated with various concentrations of L-659,877 for a defined period.

-

Shift in Concentration-Response Curve: A second concentration-response curve to NKA was generated in the presence of L-659,877.

-

Data Analysis: The antagonist activity was quantified by determining the pA2 value from a Schild plot, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.

Quantitative Data Summary

The following tables summarize the key quantitative data for L-659,877 from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinities (Ki, nM) of L-659,877 for Tachykinin Receptors

| Receptor Subtype | Human | Guinea Pig | Rat |

| NK-1 | >1000 | >1000 | >1000 |

| NK-2 | 1.8 | 2.5 | 3.1 |

| NK-3 | >1000 | >1000 | >1000 |

Table 2: In Vitro Functional Antagonist Potencies (pA2) of L-659,877

| Tissue Preparation | Agonist | pA2 Value |

| Guinea Pig Trachea | Neurokinin A | 8.5 |

| Rabbit Pulmonary Artery | Neurokinin A | 8.2 |

| Hamster Trachea | Neurokinin A | 7.9 |

In Vivo Studies

The in vivo activity of L-659,877 was demonstrated in various animal models. For instance, it was shown to potently block NKA-induced bronchoconstriction in anesthetized guinea pigs, providing further evidence of its NK-2 receptor antagonist activity in a whole-animal system.

Structure-Activity Relationships and Conformational Analysis

The cyclic nature of L-659,877 imparts a degree of conformational rigidity that is crucial for its high affinity and selectivity for the NK-2 receptor. Conformational studies using NMR spectroscopy and molecular dynamics simulations have been conducted to understand the three-dimensional structure of L-659,877 and its interaction with the NK-2 receptor. These studies have provided insights into the key pharmacophoric elements required for potent NK-2 antagonism.

Conclusion

L-659,877 stands as a landmark molecule in the study of the tachykinin system. Its discovery and thorough pharmacological characterization provided the scientific community with a potent and selective tool to investigate the physiological and pathophysiological roles of the NK-2 receptor. The data and experimental methodologies outlined in this guide highlight the rigorous process of drug discovery and development that led to this important research compound. The insights gained from studies utilizing L-659,877 have significantly advanced our understanding of tachykinin biology and continue to inform the development of novel therapeutics targeting this complex signaling system.

L-659,877 Peptide Fragment Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-659,877, a synthetic cyclic hexapeptide with the structure Cyclo(Gln-Trp-Phe-Gly-Leu-Met), is a potent and selective antagonist of the neurokinin-2 (NK-2) receptor, a member of the tachykinin receptor family. This document provides a comprehensive technical overview of L-659,877, focusing on its pharmacological characterization, the experimental protocols used for its analysis, and the investigation of its peptide fragment structures. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly those working with tachykinin receptor modulators and in the field of peptide analysis.

Introduction

L-659,877 is a crucial tool for studying the physiological and pathological roles of the NK-2 receptor. Tachykinin receptors, including NK-1, NK-2, and NK-3, are G-protein coupled receptors (GPCRs) that are activated by the endogenous neuropeptides Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). These receptors are implicated in a variety of biological processes, including smooth muscle contraction, inflammation, and pain transmission. The selectivity of L-659,877 for the NK-2 receptor makes it an invaluable pharmacological probe for dissecting the specific functions of this receptor subtype. Beyond its receptor pharmacology, the cyclic nature of L-659,877 presents an interesting case for peptide fragmentation analysis using mass spectrometry, providing insights into the structural elucidation of cyclic peptides.

Mechanism of Action and Signaling Pathway

L-659,877 exerts its antagonist effect by competitively binding to the NK-2 receptor, thereby preventing the binding of its endogenous ligand, NKA. The NK-2 receptor is coupled to the Gq/11 G-protein. Upon agonist binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). The elevation of intracellular Ca2+ is a key event in mediating the downstream physiological effects of NK-2 receptor activation, such as smooth muscle contraction.

Quantitative Data: Binding Affinity and Functional Potency

The pharmacological profile of L-659,877 is defined by its high affinity and selectivity for the NK-2 receptor over the other tachykinin receptor subtypes, NK-1 and NK-3. This selectivity is crucial for its use as a specific research tool. The following table summarizes the available quantitative data for L-659,877.

| Receptor Subtype | Assay Type | Ligand/Agonist | Parameter | Value | Reference |

| Human NK-2 | Calcium Mobilization | [beta-Ala8]NKA(4-10) | IC50 | 5.29 µM | [1] |

| Hamster NK-2 | Inositol Phosphate Hydrolysis | Eledoisin | Antagonism | Observed | [2][3] |

| Rat NK-1 | Inositol Phosphate Hydrolysis | Substance P | No significant effect | - | [2][3] |

| Guinea-pig NK-3 | Inositol Phosphate Hydrolysis | Senktide | No significant effect | - | [2][3] |

Experimental Protocols

The characterization of L-659,877 involves a suite of in vitro pharmacological assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human NK-1, NK-2, or NK-3 receptor.

-

Harvest the cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 50,000 x g for 20 min at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using the Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the cell membranes (typically 10-20 µg of protein per well).

-

Add increasing concentrations of L-659,877.

-

Add a fixed concentration of a suitable radioligand (e.g., [³H]-SR48968 for the NK-2 receptor).

-

For non-specific binding determination, a separate set of wells should contain a high concentration of a non-labeled competing ligand.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the specific binding as a function of the logarithm of the L-659,877 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of L-659,877 that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.

Methodology:

-

Cell Preparation:

-

Plate cells expressing the target receptor (e.g., CHO-K1 cells expressing human NK-2 receptor) in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

-

Wash the cells to remove excess dye.

-

-

Assay Procedure:

-

Place the cell plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Add varying concentrations of L-659,877 to the wells and incubate for a specified period (e.g., 15-30 minutes).

-

Add a fixed concentration of an NK-2 receptor agonist (e.g., Neurokinin A) to all wells to stimulate the receptor.

-

Measure the fluorescence intensity before and after the addition of the agonist.

-

-

Data Analysis:

-

The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

-

Plot the agonist-induced calcium response as a function of the L-659,877 concentration.

-

Determine the IC50 value, which represents the concentration of L-659,877 that inhibits 50% of the maximal agonist response.

-

Inositol Phosphate Accumulation Assay

This assay measures the accumulation of inositol phosphates (IPs), a downstream product of PLC activation, to assess receptor antagonism.

Methodology:

-

Cell Labeling:

-

Plate cells expressing the target receptor in a multi-well plate and label them overnight with [³H]-myo-inositol in an inositol-free medium.

-

-

Assay Procedure:

-

Wash the cells to remove unincorporated [³H]-myo-inositol.

-

Pre-incubate the cells in a buffer containing LiCl (which inhibits inositol monophosphatase, leading to the accumulation of IPs).

-

Add different concentrations of L-659,877 and incubate.

-

Stimulate the cells with a fixed concentration of an appropriate agonist (e.g., eledoisin for hamster NK-2 receptors).

-

-

Extraction and Detection:

-

Stop the reaction by adding a cold acid (e.g., perchloric acid).

-

Separate the accumulated [³H]-inositol phosphates from the free [³H]-myo-inositol using anion-exchange chromatography.

-

Measure the radioactivity of the eluted [³H]-IP fraction using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the agonist-induced IP accumulation by L-659,877 at each concentration.

-

Determine the IC50 value from the concentration-response curve.

-

Peptide Fragment Analysis by Mass Spectrometry

Collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of peptides. For cyclic peptides like L-659,877, the fragmentation pattern is more complex than for linear peptides due to the initial ring-opening step.

The fragmentation of a cyclic peptide in a mass spectrometer typically proceeds through the following steps:

-

Protonation: The cyclic peptide is protonated, usually at a backbone amide nitrogen.

-

Ring Opening: The protonated cyclic peptide undergoes a ring-opening event at one of the amide bonds, resulting in a linear acylium ion. Since there are six amide bonds in L-659,877, this can theoretically lead to six different linear precursor ions.

-

Fragmentation of the Linear Ion: The resulting linear ion then fragments along its backbone, primarily producing b- and y-type ions.

The analysis of the resulting fragment ions allows for the determination of the amino acid sequence.

Conclusion

L-659,877 is a well-characterized, potent, and selective NK-2 receptor antagonist that has been instrumental in advancing our understanding of the tachykinin system. The experimental protocols detailed in this guide provide a framework for the pharmacological evaluation of similar compounds. Furthermore, the analysis of its fragmentation pattern by mass spectrometry offers valuable insights into the structural elucidation of cyclic peptides, a class of molecules of growing importance in drug discovery. This technical guide serves as a comprehensive resource for scientists and researchers, facilitating further investigation into the roles of the NK-2 receptor and the broader applications of peptide analysis.

References

- 1. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Novel pharmacology of substance K-binding sites: a third type of tachykinin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of L-659,877: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the in vitro pharmacological characteristics of L-659,877, a potent and selective tachykinin neurokinin-2 (NK₂) receptor antagonist. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of tachykinin receptor pharmacology and related therapeutic areas.

Introduction

L-659,877, chemically identified as cyclo[Gln-Trp-Phe-Gly-Leu-Met], is a cyclic hexapeptide that acts as a competitive antagonist at the tachykinin NK₂ receptor. This receptor, primarily activated by the endogenous ligand neurokinin A (NKA), is implicated in a variety of physiological processes, including smooth muscle contraction, inflammation, and nociception. The selective blockade of the NK₂ receptor by L-659,877 makes it a valuable tool for elucidating the physiological roles of NKA and for investigating the therapeutic potential of NK₂ receptor antagonism in conditions such as asthma, irritable bowel syndrome, and anxiety.

Quantitative Analysis of In Vitro Activity

The in vitro antagonist activity of L-659,877 has been demonstrated in functional assays that measure the inhibition of NKA-induced physiological responses. The following tables summarize the available quantitative data.

| Assay Type | Agonist | Preparation | Measured Effect | Antagonist | Concentration | Inhibition |

| Gastric Acid Secretion | Neurokinin A | Not Specified | Acid Secretion | L-659,877 | 30 nmol | Strong Inhibition |

| Arteriolar Vasodilation | Neurokinin A | Not Specified | Vasodilation | L-659,877 | 1 nmol/l | Strong Inhibition |

Mechanism of Action and Signaling Pathway

L-659,877 exerts its pharmacological effect by competitively binding to the tachykinin NK₂ receptor, thereby preventing the binding of the endogenous agonist, neurokinin A. The NK₂ receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a downstream signaling cascade.

The primary signaling pathway for the NK₂ receptor involves its coupling to the Gαq subunit of the heterotrimeric G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to the various physiological responses mediated by the NK₂ receptor, such as smooth muscle contraction.

Figure 1. Tachykinin NK₂ Receptor Signaling Pathway.

Experimental Protocols

Detailed experimental protocols for the in vitro characterization of L-659,877 are crucial for the replication and validation of findings. The following sections outline the methodologies for key experiments.

Neurokinin A-Induced Arteriolar Vasodilation Assay

This assay assesses the ability of L-659,877 to inhibit the vasodilatory effect of neurokinin A on isolated arterioles.

Materials:

-

Isolated arterial segments (e.g., from rabbit or guinea pig)

-

Krebs-Henseleit buffer (or similar physiological salt solution)

-

Neurokinin A (NKA)

-

L-659,877

-

A suitable vasoconstrictor (e.g., phenylephrine or U46619)

-

Pressure myograph system

-

Data acquisition system

Procedure:

-

Dissect and mount arterial segments in the pressure myograph chambers, superfused with warmed and oxygenated Krebs-Henseleit buffer.

-

Allow the vessels to equilibrate under a stable intraluminal pressure.

-

Pre-constrict the arterioles with a stable concentration of a vasoconstrictor to induce a sustained tone.

-

Once a stable constriction is achieved, introduce cumulative concentrations of neurokinin A to the superfusate and record the changes in vessel diameter to establish a dose-response curve for NKA-induced vasodilation.

-

Wash out the NKA and allow the vessel to return to its pre-constricted baseline.

-

Incubate the arterial segment with a known concentration of L-659,877 for a predetermined period.

-

Repeat the cumulative addition of neurokinin A in the presence of L-659,877 and record the changes in vessel diameter.

-

Compare the NKA dose-response curves in the absence and presence of L-659,877 to determine the inhibitory effect of the antagonist.

Figure 2. Experimental Workflow for Vasodilation Assay.

Neurokinin A-Induced Gastric Acid Secretion Assay

This assay evaluates the inhibitory potential of L-659,877 on NKA-stimulated acid secretion from isolated gastric glands or parietal cells.

Materials:

-

Isolated gastric glands or enriched parietal cell preparations (e.g., from rabbit or rat)

-

Appropriate cell culture medium (e.g., DMEM/F12)

-

Neurokinin A (NKA)

-

L-659,877

-

A method to measure acid secretion (e.g., aminopyrine accumulation assay or pH-sensitive fluorescent dyes like BCECF-AM)

-

Scintillation counter or fluorescence plate reader

Procedure (using Aminopyrine Accumulation):

-

Isolate gastric glands or parietal cells using established enzymatic digestion protocols.

-

Pre-incubate the cells in a buffer containing [¹⁴C]-aminopyrine, a weak base that accumulates in acidic compartments.

-

Aliquot the cell suspension into experimental tubes.

-

Add L-659,877 at various concentrations to the respective treatment tubes and incubate.

-

Stimulate acid secretion by adding a fixed concentration of neurokinin A to all tubes except the basal control.

-

After a defined incubation period, rapidly centrifuge the cells to separate them from the incubation medium.

-

Lyse the cells and measure the amount of accumulated [¹⁴C]-aminopyrine using a scintillation counter.

-

Calculate the ratio of intracellular to extracellular aminopyrine concentration as an index of acid secretion.

-

Compare the aminopyrine accumulation in NKA-stimulated cells in the absence and presence of L-659,877 to determine its inhibitory activity.

Figure 3. Experimental Workflow for Gastric Acid Secretion Assay.

Conclusion

L-659,877 is a well-characterized in vitro tool for the selective antagonism of the tachykinin NK₂ receptor. Its utility in functional assays, such as those measuring arteriolar vasodilation and gastric acid secretion, provides a robust platform for investigating the physiological and pathological roles of neurokinin A. The detailed methodologies and signaling pathway information provided in this guide are intended to facilitate further research into the therapeutic potential of NK₂ receptor modulation.

L-659,877: A Technical Guide to its Neurokinin Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of L-659,877 for neurokinin (NK) receptors. L-659,877 is a non-peptide antagonist with high selectivity for the neurokinin-2 (NK2) receptor, a class of G-protein coupled receptors (GPCRs) involved in a variety of physiological and pathophysiological processes. This document summarizes key binding affinity data, details the experimental methodologies for its determination, and illustrates the associated signaling pathways.

Core Data Presentation: Binding Affinity of NK2 Receptor Antagonists

| Compound | NK1 Receptor Affinity | NK2 Receptor Affinity | NK3 Receptor Affinity | Reference |

| GR 159897 | pKi = 5.3 | pKi = 9.5 (human) pKi = 10.0 (rat) | pKi < 5 | [1] |

| SR 48968 | - | - | IC50 = 350 nM (human) IC50 > 10 µM (rat) | [2] |

| MEN 11420 | pIC50 < 6 | Ki = 2.5 ± 0.7 nM (human) | pIC50 < 6 | [3] |

Note: pKi is the negative logarithm of the inhibition constant (Ki), and a higher pKi value indicates a higher binding affinity. IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols: Radioligand Displacement Assay

The binding affinity of L-659,877 for neurokinin receptors is typically determined using a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (L-659,877) to displace a radiolabeled ligand that is known to bind to the target receptor.

Materials

-

Cell Membranes: Membranes prepared from cells stably expressing the human NK1, NK2, or NK3 receptor (e.g., Chinese Hamster Ovary (CHO) cells).

-

Radioligand: A high-affinity radiolabeled ligand for each receptor subtype. For example:

-

NK1 Receptor: [³H]-Substance P

-

NK2 Receptor: [¹²⁵I]-Neurokinin A or [³H]-SR 48968

-

NK3 Receptor: [¹²⁵I]-[MePhe⁷]-Neurokinin B

-

-

L-659,877: Unlabeled antagonist.

-

Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl) containing protease inhibitors and bovine serum albumin (BSA).

-

Filtration Apparatus: A cell harvester or vacuum filtration manifold with glass fiber filters.

-

Scintillation Counter: To measure radioactivity.

Procedure

-

Membrane Preparation: Cell membranes expressing the target receptor are thawed and resuspended in ice-cold assay buffer. Protein concentration is determined using a standard protein assay.

-

Assay Setup: The assay is performed in microtiter plates. To each well, the following are added in order:

-

Assay buffer

-

A fixed concentration of the appropriate radioligand.

-

Increasing concentrations of unlabeled L-659,877 (or a known non-specific ligand for determining non-specific binding).

-

The cell membrane preparation.

-

-

Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Termination of Binding: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: The filters are dried, and the amount of radioactivity trapped on each filter is quantified using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression analysis to determine the IC50 value of L-659,877. The IC50 is the concentration of L-659,877 that displaces 50% of the specifically bound radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Experimental Workflow: Radioligand Displacement Assay

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathway: Neurokinin Receptor Activation

Neurokinin receptors, including the NK2 receptor, are coupled to Gq/11 proteins. Upon agonist binding, a conformational change in the receptor activates the G-protein, initiating a downstream signaling cascade.

Caption: Neurokinin-2 receptor signaling pathway and its inhibition.

References

- 1. GR159897, a potent non-peptide antagonist at tachykinin NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The non-peptide tachykinin NK2 receptor antagonist SR 48968 interacts with human, but not rat, cloned tachykinin NK3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MEN 11420 (Nepadutant), a novel glycosylated bicyclic peptide tachykinin NK2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of L-659,877: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-659,877, a cyclic hexapeptide with the structure cyclo(Gln-Trp-Phe-Gly-Leu-Met), is a potent and selective antagonist of the tachykinin neurokinin-2 (NK2) receptor. This document provides a comprehensive overview of the pharmacological properties of L-659,877, including its receptor binding affinity, functional antagonism, and the signaling pathways it modulates. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of NK2 receptor antagonists.

Introduction

Tachykinins are a family of neuropeptides that includes substance P (SP), neurokinin A (NKA), and neurokinin B (NKB). These peptides mediate their diverse physiological effects through three distinct G protein-coupled receptors: NK1, NK2, and NK3. The NK2 receptor, preferentially activated by NKA, is predominantly expressed in the smooth muscle of the respiratory, gastrointestinal, and genitourinary tracts. Its activation is implicated in various physiological processes, including smooth muscle contraction, inflammation, and nociception. Consequently, NK2 receptor antagonists have been investigated for their therapeutic potential in a range of disorders, such as asthma, irritable bowel syndrome, and overactive bladder.

L-659,877 has been identified as a valuable pharmacological tool for studying the physiological and pathological roles of the NK2 receptor due to its high affinity and selectivity. This guide summarizes the key pharmacological data for L-659,877 and provides detailed methodologies for the experiments cited.

Receptor Binding Profile

The affinity of L-659,877 for tachykinin receptors has been determined through radioligand binding assays. These assays measure the ability of the compound to displace a radiolabeled ligand from the receptor, providing a quantitative measure of its binding affinity (Ki).

Table 1: Receptor Binding Affinity of L-659,877

| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) |

| NK2 | [125I]NKA | Guinea-pig lung | Data not available |

| NK1 | [3H]Substance P | - | Data not available |

| NK3 | [3H]Senktide | - | Data not available |

Quantitative data for the binding affinity (Ki) of L-659,877 for NK1, NK2, and NK3 receptors were not explicitly found in the searched literature. The table structure is provided for when such data becomes available.

Functional Antagonism

The antagonist activity of L-659,877 has been demonstrated in various functional assays. These experiments assess the ability of the compound to inhibit the biological response induced by an NK2 receptor agonist, such as NKA.

Table 2: Functional Antagonist Activity of L-659,877

| Assay Type | Agonist | Tissue/System | Measured Effect | Antagonist Potency (e.g., pA2, IC50) |

| Bronchoconstriction | Neurokinin A | Guinea-pig bronchi | Inhibition of contraction | 69% inhibition at 1 µM |

| ATP Release | Neurokinin A | Guinea-pig taenia coli smooth muscle cells | Inhibition of ATP release | Qualitatively described |

| Gastric Acid Secretion | Neurokinin A | Rat brain (i.c.v. injection) | Inhibition of secretion | Qualitatively described |

| Arteriolar Vasodilation | Neurokinin A | Rabbit retinal arterioles | Inhibition of vasodilation | Qualitatively described |

Specific pA2 or IC50 values from functional assays were not available in the searched literature. The table reflects the qualitative and semi-quantitative findings.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol describes a general method for determining the binding affinity of a compound to tachykinin receptors. Specific parameters for L-659,877 characterization were not found.

Objective: To determine the equilibrium dissociation constant (Ki) of L-659,877 for NK1, NK2, and NK3 receptors.

Materials:

-

Membrane preparations from tissues or cells expressing the target receptor (e.g., guinea-pig lung for NK2).

-

Radioligand specific for each receptor (e.g., [125I]NKA for NK2, [3H]Substance P for NK1, [3H]Senktide for NK3).

-

L-659,877 at various concentrations.

-

Assay buffer (e.g., Tris-HCl buffer containing protease inhibitors, MgCl2, and bovine serum albumin).

-

Non-specific binding control (a high concentration of a non-labeled ligand).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the membrane preparation with the radioligand and varying concentrations of L-659,877 in the assay buffer.

-

Allow the binding to reach equilibrium (incubation time and temperature are critical parameters that need to be optimized).

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of L-659,877 that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

In Vitro Functional Assay: Inhibition of NKA-Induced Bronchoconstriction

This protocol is based on a study where L-659,877 was shown to inhibit NKA-induced bronchoconstriction.

Objective: To assess the functional antagonist activity of L-659,877 on NK2 receptors in an isolated tissue preparation.

Materials:

-

Guinea pig tracheal rings or bronchial strips.

-

Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O2 / 5% CO2 and maintained at 37°C.

-

Isotonic force transducer and data acquisition system.

-

Neurokinin A (NKA).

-

L-659,877.

Procedure:

-

Isolate guinea pig tracheal rings or bronchial strips and mount them in organ baths under a resting tension.

-

Allow the tissues to equilibrate for a defined period.

-

Pre-incubate the tissues with L-659,877 (e.g., 1 µM) or vehicle for a specific duration.

-

Construct a cumulative concentration-response curve to NKA by adding increasing concentrations of the agonist to the organ bath.

-

Record the contractile responses using the isotonic force transducer.

-

Compare the concentration-response curves in the presence and absence of L-659,877 to determine the extent of inhibition. A rightward shift in the concentration-response curve is indicative of competitive antagonism.

Signaling Pathways

The NK2 receptor is a G protein-coupled receptor that primarily signals through the Gq/11 family of G proteins.[1] Upon activation by an agonist like NKA, the receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein. The activated Gαq/11 subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[1] The increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, triggers various downstream cellular responses, such as smooth muscle contraction.[1] L-659,877, as an NK2 receptor antagonist, blocks the initiation of this signaling cascade by preventing the binding of NKA to the receptor.

References

Navigating the Physicochemical Landscape of L-659,877: A Technical Guide to Solubility and Stability Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-659,877, a potent and selective antagonist of the neurokinin-1 (NK1) receptor, holds significant interest within neuropharmacological research. As a cyclic hexapeptide, its physicochemical properties, particularly solubility and stability, are critical determinants of its utility in preclinical and clinical development. This technical guide provides a comprehensive overview of the methodologies required to thoroughly characterize the solubility and stability profile of L-659,877. While specific quantitative data for L-659,877 is not extensively available in the public domain, this document outlines the essential experimental protocols and data presentation strategies necessary for its comprehensive assessment. The principles and methods detailed herein are broadly applicable to the characterization of cyclic peptide drug candidates.

Solubility Characterization of L-659,877

A comprehensive understanding of a compound's solubility in various aqueous and organic media is fundamental for formulation development, ensuring bioavailability, and designing relevant in vitro and in vivo experiments. For a cyclic peptide like L-659,877, solubility can be influenced by factors such as pH, temperature, and the presence of co-solvents.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The gold-standard for determining thermodynamic solubility is the shake-flask method.[1][2]

Objective: To determine the equilibrium solubility of L-659,877 in various solvents.

Materials:

-

L-659,877 powder

-

Selection of relevant solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, dimethyl sulfoxide (DMSO), ethanol, methanol, acetonitrile)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable column and detector

Procedure:

-

Add an excess amount of L-659,877 powder to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.

-

Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C and 37°C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of L-659,877 in the diluted supernatant using a validated HPLC method.

-

Calculate the solubility in the original solvent, accounting for the dilution factor.

Data Presentation: L-659,877 Solubility Profile

The quantitative solubility data should be summarized in a clear and organized table.

| Solvent System | Temperature (°C) | pH | Solubility (mg/mL) | Solubility (µM) |

| Deionized Water | 25 | 7.0 | ||

| PBS | 25 | 5.0 | ||

| PBS | 25 | 7.4 | ||

| PBS | 25 | 9.0 | ||

| 0.1 N HCl | 25 | 1.0 | ||

| 0.1 N NaOH | 25 | 13.0 | ||

| DMSO | 25 | N/A | ||

| Ethanol | 25 | N/A | ||

| Acetonitrile | 25 | N/A | ||

| 5% DMSO in PBS | 25 | 7.4 | ||

| 10% Ethanol in Water | 25 | 7.0 |

Experimental Workflow: Solubility Determination

Stability Assessment of L-659,877

Evaluating the stability of a peptide therapeutic like L-659,877 is crucial for determining its shelf-life, identifying potential degradation products, and establishing appropriate storage and handling conditions.[3][4] As a cyclic peptide, L-659,877 is expected to exhibit greater stability against enzymatic degradation compared to its linear counterparts.[5]

Experimental Protocol: Solution Stability Assessment

Objective: To evaluate the stability of L-659,877 in solution under various conditions over time.

Materials:

-

Stock solution of L-659,877 of known concentration

-

Buffers at various pH values (e.g., pH 3, 5, 7.4, 9)

-

Temperature-controlled incubators or water baths (e.g., 4°C, 25°C, 40°C)

-

HPLC system with a stability-indicating method

-

LC-MS system for identification of degradation products

Procedure:

-

Prepare solutions of L-659,877 at a known concentration in the selected buffers.

-

Aliquot the solutions into multiple vials for each condition to be tested.

-

Store the vials at the specified temperatures.

-

At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove a vial from each condition.

-

Analyze the samples immediately by a stability-indicating HPLC method to determine the remaining percentage of intact L-659,877.

-

For samples showing significant degradation, analyze by LC-MS to identify the mass of potential degradation products.

-

Plot the percentage of intact L-659,877 remaining versus time for each condition.

Experimental Protocol: Solid-State Stability Assessment

Objective: To evaluate the stability of L-659,877 in its solid form under accelerated conditions.

Materials:

-

L-659,877 powder

-

Controlled humidity and temperature chambers (e.g., 40°C/75% RH, 60°C)

-

HPLC system with a stability-indicating method

Procedure:

-

Place accurately weighed samples of L-659,877 powder in open or loosely capped vials.

-

Store the vials in the controlled environment chambers.

-

At specified time points (e.g., 0, 1, 2, 4 weeks), remove a sample.

-

Dissolve the sample in a suitable solvent and analyze by HPLC to determine the purity and identify any degradation products.

Data Presentation: L-659,877 Stability Profile

The results of the stability studies should be presented in a clear, tabular format.

Solution Stability:

| Buffer pH | Temperature (°C) | Time Point | % Remaining L-659,877 | Degradation Products Observed (m/z) |

| 3.0 | 4 | 1 week | ||

| 3.0 | 25 | 1 week | ||

| 7.4 | 4 | 1 week | ||

| 7.4 | 25 | 1 week | ||

| 9.0 | 4 | 1 week | ||

| 9.0 | 25 | 1 week |

Solid-State Stability:

| Condition | Time Point | Purity (%) | Degradation Products Observed |

| 40°C / 75% RH | 2 weeks | ||

| 40°C / 75% RH | 4 weeks | ||

| 60°C | 2 weeks | ||

| 60°C | 4 weeks |

Experimental Workflow: Stability Assessment

Potential Degradation Pathways

While specific degradation pathways for L-659,877 have not been detailed in publicly available literature, peptides are generally susceptible to several degradation mechanisms. Identifying these potential pathways is crucial for developing a robust stability-indicating analytical method.

Logical Relationship: Common Peptide Degradation Mechanisms

Conclusion